methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate is a complex organic compound featuring an indole moiety, a hydroxyl group, and a carbamate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methyl-1H-indole-5-carboxaldehyde and 2-hydroxyethylamine.
Reaction Steps:
The aldehyde group of 1-methyl-1H-indole-5-carboxaldehyde is first converted to an alcohol using a reducing agent such as sodium borohydride.
The resulting alcohol is then reacted with 2-hydroxyethylamine to form an intermediate.
The intermediate is subsequently treated with methyl chloroformate to introduce the carbamate ester group, yielding the final product.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch reactor, where the reaction mixture is heated and stirred under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole nitrogen can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether.
Substitution: Electrophiles such as bromine, and Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Methyl 4-((2-oxo-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate.
Reduction: this compound (starting material).
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or anticancer agent. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.
Comparison with Similar Compounds
Methyl 4-((2-hydroxy-2-(1H-indol-5-yl)ethyl)carbamoyl)benzoate: Lacks the methyl group on the indole ring.
Methyl 4-((2-hydroxy-2-(2-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate: Has a different position of the methyl group on the indole ring.
Uniqueness: The presence of the methyl group at the 1-position of the indole ring in methyl 4-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamoyl)benzoate distinguishes it from its analogs, potentially affecting its biological activity and chemical properties.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22-10-9-15-11-16(7-8-17(15)22)18(23)12-21-19(24)13-3-5-14(6-4-13)20(25)26-2/h3-11,18,23H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWMQCOKQZZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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